2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine
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Overview
Description
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-b]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the hinge region of kinases, thereby inhibiting their enzymatic activity. This inhibition can disrupt key signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms and the presence of substituents.
Pyridazines: These compounds have a similar pyridazine ring but lack the fused imidazole ring.
Pyridazinones: These derivatives contain a keto functionality and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a kinase inhibitor, which distinguishes it from other related compounds.
Properties
Molecular Formula |
C16H15N3 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
2,3-dimethyl-8-[(E)-2-phenylethenyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C16H15N3/c1-12-13(2)19-16(18-12)15(10-11-17-19)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+ |
InChI Key |
NZASSIXTIXFWMI-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(N2C(=N1)C(=CC=N2)/C=C/C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC=N2)C=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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